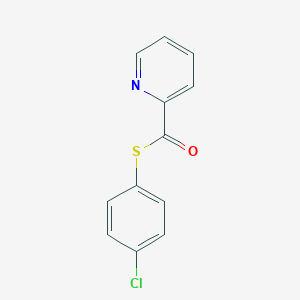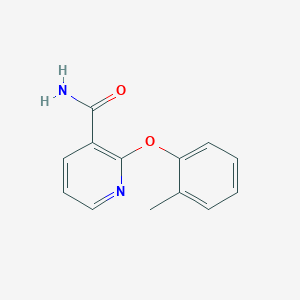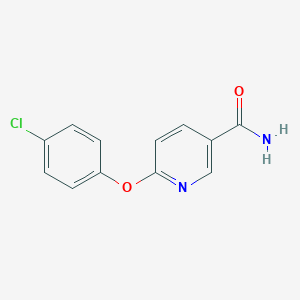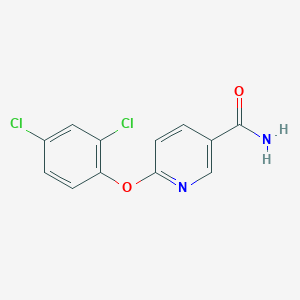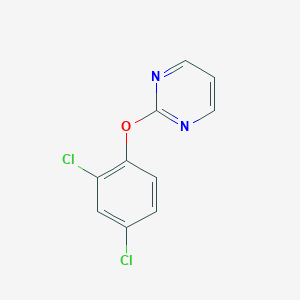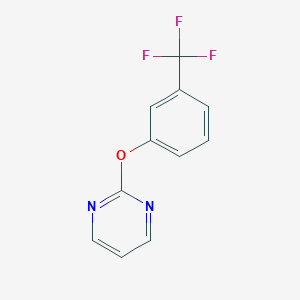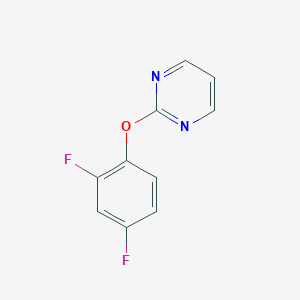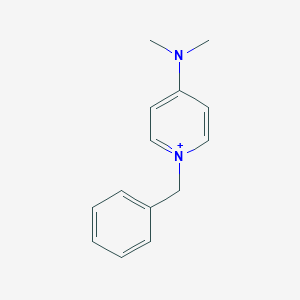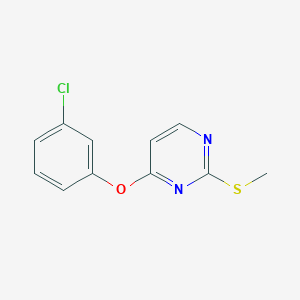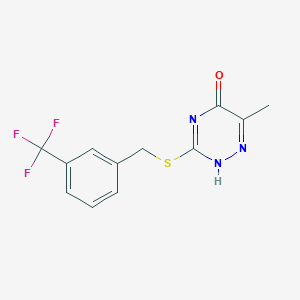
6-メチル-3-((3-(トリフルオロメチル)ベンジル)チオ)-1,2,4-トリアジン-5(4H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one, commonly known as TFM-2, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. TFM-2 belongs to the class of triazinones and is known for its unique biochemical and physiological effects.
作用機序
The mechanism of action of TFM-2 is not fully understood. However, it is known to bind with high affinity to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. TFM-2 has been found to modulate the activity of the sigma-1 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
TFM-2 has been found to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. TFM-2 has also been found to modulate the activity of various ion channels such as calcium channels and potassium channels. TFM-2 has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of TFM-2 is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the sigma-1 receptor and its downstream signaling pathways. TFM-2 is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of TFM-2 is its potential toxicity. It is important to use TFM-2 in a controlled manner to avoid any potential adverse effects.
将来の方向性
There are several future directions for TFM-2 research. One direction is to study the effects of TFM-2 on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more potent and selective sigma-1 receptor agonists and antagonists based on the structure of TFM-2. Additionally, further studies are needed to better understand the mechanism of action of TFM-2 and its downstream signaling pathways.
合成法
TFM-2 can be synthesized using a simple two-step process. The first step involves the reaction between 3-(trifluoromethyl)benzyl chloride and sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 3-(trifluoromethyl)benzyl sodium thiolate. The second step involves the reaction between 6-methyl-1,2,4-triazin-5(4H)-one and 3-(trifluoromethyl)benzyl sodium thiolate in the presence of sodium hydride and DMF. This reaction results in the formation of TFM-2.
科学的研究の応用
クロマトグラフィー固定相開発
この化合物の構造的特徴、特にトリフルオロメチル基は、クロマトグラフィーにおける固定相としての有用性に寄与する可能性があります。 π-π相互作用および双極子誘起双極子相互作用を分析物と行う可能性は、極性混合物を含むさまざまな物質の分離選択性を向上させるために利用できます .
高速液体クロマトグラフィー(HPLC)
この化合物は、高い分極率を持つため、HPLCシステムでポリシロキサン鎖を修飾するために使用できます。 この修飾は、複雑な混合物の分析におけるHPLCの適用範囲を広げ、分解能と熱安定性を向上させる可能性があります .
ガスクロマトグラフィー(GC)
この化合物は、熱安定性が高く、カラム効率が高い可能性があるため、新しいガスクロマトグラフィー固定相の開発候補となります。 これらの固定相は、特に高温での極性混合物の選択的分離に使用できます .
特性
IUPAC Name |
6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFATTZGGCBZYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-{2-chloro-5-[(4-cyanobenzoyl)sulfanyl]phenyl} 4-cyanobenzenecarbothioate](/img/structure/B427859.png)

![S-[5-({3-nitrobenzoyl}sulfanyl)-1,3,4-thiadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B427863.png)

